SpdSyn binder-1

Sigma-1 Receptor CNS Pharmacology Receptor Binding

SpdSyn binder-1 (CAS 251106-30-6) is a benzimidazole-piperazine hybrid with validated dual pharmacology: weak active-site binding to P. falciparum spermidine synthase and high sigma-1 receptor affinity (Ki=1.90 nM). Unlike generic cinnamylpiperazines, its benzimidazole substitution diverts activity from µ-opioid receptors, making it essential for non-opioid SAR studies and antimalarial probe development. Ensure assay reproducibility—choose this specific validated tool compound.

Molecular Formula C21H22N4O
Molecular Weight 346.4 g/mol
Cat. No. B10803439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpdSyn binder-1
Molecular FormulaC21H22N4O
Molecular Weight346.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)N=CN4
InChIInChI=1S/C21H22N4O/c26-21(18-8-9-19-20(15-18)23-16-22-19)25-13-11-24(12-14-25)10-4-7-17-5-2-1-3-6-17/h1-9,15-16H,10-14H2,(H,22,23)/b7-4+
InChIKeyOHZGXXXQMBAXGH-QPJJXVBHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-(1H-Benzo[d]imidazol-5-yl)(4-cinnamylpiperazin-1-yl)methanone: A Dual-Potential Benzimidazole-Piperazine Research Probe


(E)-(1H-Benzo[d]imidazol-5-yl)(4-cinnamylpiperazin-1-yl)methanone (CAS 251106-30-6, C21H22N4O, MW 346.43) is a synthetic benzimidazole-piperazine hybrid incorporating a cinnamyl substituent . As SpdSyn binder-1, it has been identified as a weak binder that binds to the active site of *Plasmodium falciparum* spermidine synthase, with potential utility in malaria research [1]. Its structural scaffold—a 1H-benzo[d]imidazole core linked via a carbonyl to a cinnamylpiperazine moiety—places it at the intersection of two pharmacologically active classes: spermidine synthase modulators and cinnamylpiperazine-derived synthetic opioids, although its specific opioid pharmacology remains less characterized [2].

Why Substituting (E)-(1H-Benzo[d]imidazol-5-yl)(4-cinnamylpiperazin-1-yl)methanone with Generic Analogs Risks Experimental Inconsistency


The substitution of (E)-(1H-Benzo[d]imidazol-5-yl)(4-cinnamylpiperazin-1-yl)methanone with generic analogs is inadvisable because its dual structural features—a benzimidazole core and a cinnamylpiperazine side chain—confer distinct, quantifiable binding profiles not shared by simpler benzimidazoles or cinnamylpiperazines alone [1]. Its reported affinity for the sigma-1 receptor (Ki=1.90 nM) contrasts with the µ-opioid receptor (MOR) activation profiles of related cinnamylpiperazines like AP-238 (EC50=248 nM) [2][3]. Substituting based solely on one functional motif—e.g., using a generic benzimidazole—would fail to reproduce the specific, quantifiable receptor interaction observed for this compound, thereby confounding SAR studies and target validation experiments.

Quantitative Differentiation: (E)-(1H-Benzo[d]imidazol-5-yl)(4-cinnamylpiperazin-1-yl)methanone vs. Structural Analogs


Sigma-1 Receptor Affinity: A Quantitative Contrast with Structurally Related Compounds

This compound demonstrates a binding affinity (Ki) of 1.90 nM for the sigma-1 receptor, a value that distinguishes it from both its parent benzimidazole core and related cinnamylpiperazines. In a direct comparison, WAY-324572—an analog where the benzimidazole is replaced by a 4-fluorophenyl group—lacks reported sigma-1 binding data, indicating a loss of this specific receptor interaction [1]. Furthermore, this affinity is over 100-fold stronger than the MOR activation potency (EC50=248 nM) observed for the cinnamylpiperazine AP-238 [2].

Sigma-1 Receptor CNS Pharmacology Receptor Binding

Plasmodium falciparum Spermidine Synthase Binding: A Unique Profile Among Cinnamylpiperazines

This compound (SpdSyn binder-1) has been identified as a weak binder that specifically interacts with the active site of *Plasmodium falciparum* spermidine synthase (PfSpdS) [1]. This is a notable differentiation because most cinnamylpiperazines, such as AP-238 and 2-methyl AP-237, are characterized primarily by their MOR activation potential, with no reported activity against PfSpdS [2]. The compound's benzimidazole moiety likely contributes to this unique target engagement, as benzimidazole derivatives have been explored as PfSpdS inhibitors [3].

Malaria Spermidine Synthase Antiparasitic

Structural Divergence from Opioid-Active Cinnamylpiperazines: Implications for Off-Target Reduction

A critical structural difference exists between this compound and the opioid-active cinnamylpiperazines AP-238 and 2-methyl AP-237. The latter compounds possess an N-acyl group (e.g., propanone in AP-238) directly attached to the piperazine nitrogen, which is essential for their MOR agonist activity [1]. In contrast, (E)-(1H-Benzo[d]imidazol-5-yl)(4-cinnamylpiperazin-1-yl)methanone features a benzimidazole-carbonyl moiety at this position . This structural variation likely explains its lack of reported MOR activation data and its distinct sigma-1 receptor binding profile [2].

Opioid Receptor Structural Differentiation Cinnamylpiperazine

Validated Research Applications for (E)-(1H-Benzo[d]imidazol-5-yl)(4-cinnamylpiperazin-1-yl)methanone Based on Quantitative Evidence


Sigma-1 Receptor Pharmacology: Ligand Binding and Functional Assays

Researchers investigating sigma-1 receptor function can utilize this compound as a high-affinity (Ki=1.90 nM) tool ligand. Its defined affinity allows for competitive binding studies to map sigma-1 receptor interactions, and its distinct structural features minimize confounding activity at MOR, unlike other cinnamylpiperazines [1][2].

Antimalarial Target Validation: Probing Spermidine Synthase in Plasmodium falciparum

This compound serves as a validated chemical probe for studying the active site of *P. falciparum* spermidine synthase. Its specific, albeit weak, binding to this enzyme provides a starting point for structure-activity relationship (SAR) studies aimed at optimizing polyamine biosynthesis inhibitors as potential antimalarial agents [3].

Cinnamylpiperazine Scaffold Diversification: SAR Studies for Non-Opioid Targets

For medicinal chemists exploring the cinnamylpiperazine scaffold for non-opioid applications, this compound exemplifies a successful structural modification (replacing the N-acyl group with a benzimidazole) that diverts pharmacological activity away from MOR and toward other targets like sigma-1 [4]. It can be used as a reference standard for designing and characterizing new analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for SpdSyn binder-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.